
4,5,6,7-Tetrahydro-1-benzothiophene
Overview
Description
4,5,6,7-Tetrahydro-1-benzothiophene is an active pharmaceutical intermediate . It is often used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of this compound derivatives is typically carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . The reaction is monitored by thin-layer chromatography (TLC), and the determination of related impurities is done by high-performance liquid chromatography (HPLC) .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, its condensation with salicylaldehyde yields a potentially tridentate Schiff base (HSAT), which can form a series of copper (II) complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 138.23 g/mol, a density of 1.1±0.1 g/cm³, a boiling point of 217.3±9.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .Scientific Research Applications
Synthesis and Biological Activity
- Azomethine Derivatives Synthesis : Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown promise in medical chemistry and pharmaceutical science for their cytostatic, antitubercular, and anti-inflammatory activities. The synthesis and analysis of these compounds were optimized using high-performance liquid chromatography (HPLC), indicating their potential for developing active pharmaceutical substances (Chiriapkin, Kodonidi, & Larsky, 2021).
Crystal Chemistry
- Structural Analysis : Studies involving X-ray diffraction of (4E)- and (4Z)-6,6′,7,7′-tetrahydro-5H,5′H-4,4′-bis-1-benzothiophene provided insights into their intermolecular interactions, crystal energies, and packing efficiencies, contributing to a deeper understanding of the crystal chemistry of these compounds (Banaru, 2009).
Cytotoxicity Studies
- Cytotoxicity of Derivatives : Derivatives of 4,5,6,7-tetrahydro-1-benzothiophene showed inhibitory effects towards tumor cell lines, indicating their potential as candidates for cancer treatment. This research expands the understanding of the cytotoxic properties of these compounds (Kamel, El-Ansary, & Milad, 2013).
Chemical Synthesis
- Chemoselective Synthesis : The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using Et3SiH/I2 as a reducing agent showcases advancements in chemoselective synthesis techniques, contributing to the field of organic chemistry (Jayaraman, Sridharan, & Nagappan, 2010).
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-2-4-8-7(3-1)5-6-9-8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKDCOKSXCTDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214569 | |
| Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6435-76-3 | |
| Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006435763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do structural modifications of 4,5,6,7-tetrahydro-1-benzothiophene derivatives impact their biological activity?
A1: Modifications to the this compound scaffold significantly influence its biological activity. For instance, the introduction of various substituents at the 2-position, such as amino groups, carboxamide groups, or azomethine linkages, can significantly alter its pharmacological profile. These modifications can enhance binding affinity to specific targets, influencing the compound's overall potency and selectivity. [, , , , , , , ]
Q2: Can you provide specific examples of how substituents affect the activity of this compound derivatives?
A2: Certainly. Studies have shown that incorporating electron-donating groups like methoxy or dimethylamino groups on the phenyl ring of 2-[(E)-(phenyl)methyleneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives can enhance their antibacterial and antifungal activities. [, ] Conversely, the presence of a chlorine atom on the phenyl ring can lead to variations in the dihedral angle between the phenyl and thiophene rings, impacting the compound's overall conformation and potentially affecting its interaction with biological targets. []
Q3: What is known about the interaction of this compound derivatives with the antigen 85 complex in Mycobacterium tuberculosis?
A3: Research indicates that certain this compound derivatives, such as 2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (I3-AG85) and Cyclipostins/Cyclophostin analogs, can inhibit the mycoloyltransferase activity of the antigen 85 complex. [, ] This interaction disrupts the biosynthesis of trehalose dimycolate (TDM), an essential component of the Mycobacterium tuberculosis cell wall, ultimately hindering bacterial growth.
Q4: How does the inhibition of antigen 85C by compounds like I3-AG85 affect Mycobacterium tuberculosis?
A4: I3-AG85 specifically targets Ag85C, a key enzyme in the antigen 85 complex responsible for synthesizing TDM and transferring mycolic acids to the cell wall. By inhibiting Ag85C, I3-AG85 disrupts TDM synthesis, leading to the accumulation of trehalose monomycolate and compromising the integrity of the Mycobacterium tuberculosis cell envelope. This disruption ultimately restricts bacterial growth and survival. []
Q5: Besides antigen 85, are there other known targets for this compound derivatives?
A5: Yes, this compound derivatives have shown interaction with other targets. For example, HBT1 (2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) acts as an α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor potentiator. It exhibits lower agonistic effects compared to other AMPA-R potentiators, potentially avoiding bell-shaped responses in pharmacological effects like brain-derived neurotrophic factor (BDNF) induction. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C8H10S, and its molecular weight is 138.24 g/mol.
Q7: How are this compound derivatives typically synthesized?
A7: A common approach for synthesizing these compounds is the Gewald reaction. [, ] This multi-component reaction involves condensing a ketone (like cyclohexanone), an α-cyanoester (like ethyl cyanoacetate), and elemental sulfur. This reaction efficiently yields the desired this compound scaffold, which can be further modified.
Q8: What spectroscopic techniques are commonly used to characterize this compound derivatives?
A8: Researchers frequently employ various spectroscopic methods to elucidate the structure of these compounds. Common techniques include: * Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide valuable information about the compound's structure and conformation. [, ] * Infrared (IR) spectroscopy: IR spectra reveal characteristic functional groups present in the molecule. [] * Mass spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern, providing further structural insights. [, ]
Q9: Have crystallographic studies been conducted on this compound derivatives?
A9: Yes, single-crystal X-ray diffraction analysis has been widely used to determine the three-dimensional structures of various this compound derivatives. These studies provide precise information about bond lengths, bond angles, and dihedral angles, aiding in understanding the conformational preferences and intermolecular interactions of these compounds. [, , , , , , , ]
Q10: How is computational chemistry being applied in the research of this compound derivatives?
A10: Computational chemistry plays a significant role in exploring and understanding these compounds. Key applications include: * Molecular docking studies: These simulations predict the binding modes and affinities of this compound derivatives to target proteins, aiding in the rational design of novel inhibitors. [, ] * Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models correlate the physicochemical properties of these compounds with their biological activities, providing insights into the structural features essential for activity and guiding further optimization. [, ] * Density Functional Theory (DFT) calculations: DFT calculations help understand the electronic structure and properties of these molecules, contributing to a deeper understanding of their reactivity and interactions with biological systems. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


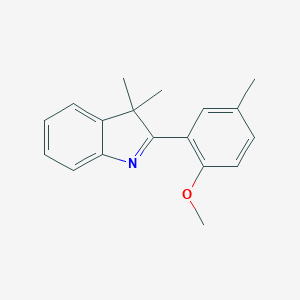
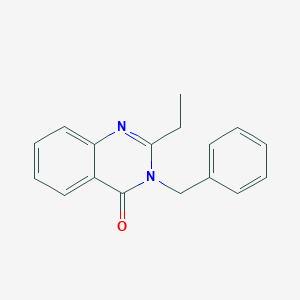


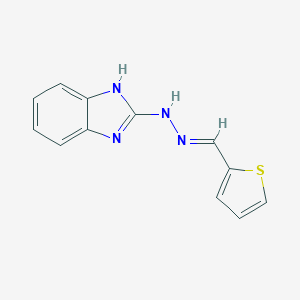
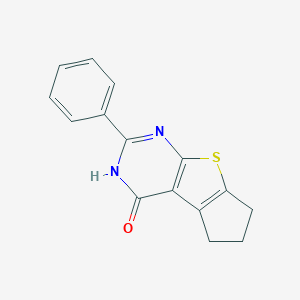


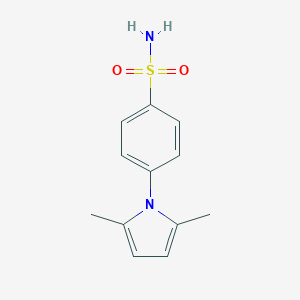
![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
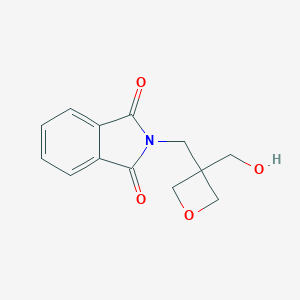
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
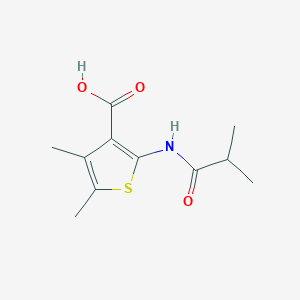
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
